molecular formula C13H9N3O3 B2734045 3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954262-12-5

3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B2734045
CAS RN: 954262-12-5
M. Wt: 255.233
InChI Key: DFDSVJANCOJWRR-UHFFFAOYSA-N
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Description

“3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The compound has a molecular weight of 255.23 and a molecular formula of C13H9N3O3 .


Molecular Structure Analysis

The molecular structure of “3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is complex, with a pyridine ring fused to an oxazole ring. The InChI code for this compound is 1S/C13H9N3O3/c1-8-12-10(14-13(12)19-16-8)7-11(15-9-5-3-2-4-6-9)17-18/h2-7H,1H3,(H,15,16) .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo Diels–Alder reactions .


Physical And Chemical Properties Analysis

The compound “3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved resources.

Future Directions

Fused pyridine derivatives, like “3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid”, are of increasing interest in drug design and medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine. This makes them effective in various bioactivities such as antiviral and anticancer activities . Therefore, future research may focus on exploring the potential of these compounds in drug development.

properties

IUPAC Name

3-methyl-6-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-7-11-9(13(17)18)6-10(15-12(11)19-16-7)8-2-4-14-5-3-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDSVJANCOJWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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